2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a fluorophenyl group, and a morpholinoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amide precursor under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.
Attachment of the Morpholinoethyl Moiety: The morpholinoethyl group can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-2-morpholinoethyl)acetamide: Similar structure but lacks the fluorine atom.
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-chlorophenyl)-2-morpholinoethyl)acetamide: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4/c19-14-3-1-13(2-4-14)15(21-7-9-26-10-8-21)11-20-16(23)12-22-17(24)5-6-18(22)25/h1-4,15H,5-12H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRIVFXHRCBYCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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